Indole-3-butanoyl-D-glucopyranose
Description
Contextualization within Auxin Conjugate Research
The regulation of active auxin levels is fundamental to plant life. Plants manage the concentration of auxins, such as the primary auxin Indole-3-acetic acid (IAA), through biosynthesis, transport, degradation, and conjugation. frontiersin.org Conjugation, the process of linking the auxin molecule to another chemical moiety like a sugar or an amino acid, is a key mechanism for temporarily deactivating and storing auxins. frontiersin.org These conjugated forms can be stored in a stable, inactive state and are often more water-soluble, facilitating their transport and compartmentalization within the cell.
In scientific research, various auxin conjugates have been identified and studied. Amide-linked conjugates, such as those formed with aspartate and glutamate (B1630785) (IAA-Asp, IAA-Glu), and ester-linked conjugates, like those formed with glucose (IAA-Glc), are well-documented. frontiersin.orgresearchgate.net In the dicot Arabidopsis, amide-linked conjugates can constitute up to 90% of the total IAA pool. researchgate.net Indole-3-butanoyl-D-glucopyranose fits directly into this context as an ester-linked conjugate. ebi.ac.uk It is specifically the glucose conjugate of Indole-3-butyric acid (IBA), another naturally occurring auxin that can be converted into IAA in plants. wikipedia.org The study of this compound is therefore an essential part of the broader effort to understand the complex network of auxin metabolism and its regulatory functions.
Significance in Plant Hormone Homeostasis and Metabolism Studies
This compound is a key player in maintaining plant hormone homeostasis, which is the dynamic equilibrium of hormone synthesis, metabolism, and signaling. The formation of this conjugate from IBA represents a reversible inactivation pathway. nih.gov By converting free IBA into this compound, the plant can rapidly reduce the pool of active auxin available to elicit physiological responses. nih.gov Conversely, the hydrolysis of the conjugate can release free IBA, which can then exert its own auxin activity or be converted to the more potent IAA, thus providing a ready source of auxin when and where it is needed. wikipedia.org
Research has demonstrated the critical role of this compound in plant development and stress response. nih.gov In Arabidopsis thaliana, perturbation of IBA homeostasis through the manipulation of this compound levels leads to significant changes in plant architecture, such as increased shoot branching. nih.gov Furthermore, elevated levels of both IBA and its glucose conjugate have been associated with significantly improved survival during drought and salt stress conditions. nih.gov This indicates that the metabolism of this compound is not merely a housekeeping process but an important regulatory node that integrates developmental programs with environmental stress adaptation mechanisms. ebi.ac.uknih.gov
Overview of this compound as an Indole-3-butyric Acid Glucoside
Chemically, this compound is classified as a β-D-glucoside. ebi.ac.uk It is formed through the formal condensation of the carboxy group of Indole-3-butyric acid with the 1-hydroxy group of β-D-glucopyranose, creating an ester linkage. ebi.ac.uk This compound is a metabolite of Indole-3-butyric acid found in various plants.
| Property | Value |
| IUPAC Name | 4-(1H-indol-3-yl)butanoyl-β-D-glucopyranose |
| Synonyms | 1-O-(Indole-3'-butanoyl)-β-D-glucopyranose, IBA-Glc |
| Molecular Formula | C18H23NO7 |
| Molecular Weight | 365.38 g/mol |
Structure
2D Structure
Properties
IUPAC Name |
1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O7.C8H7N/c1-2-3-6(12)10(16)7(13)5(4-11)17-9(15)8(10)14;1-2-4-8-7(3-1)5-6-9-8/h5,7-9,11,13-16H,2-4H2,1H3;1-6,9H/t5-,7-,8+,9?,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBPRBNNLQNZAR-GBZOFGTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1(C(C(OC(C1O)O)CO)O)O.C1=CC=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)[C@@]1([C@@H]([C@H](OC([C@@H]1O)O)CO)O)O.C1=CC=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721663 | |
| Record name | 3-C-Butanoyl-D-glucopyranose--1H-indole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147138-23-6 | |
| Record name | 3-C-Butanoyl-D-glucopyranose--1H-indole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Distribution of Indole 3 Butanoyl D Glucopyranose in Biological Systems
Natural Presence in Plant Species
Indole-3-butanoyl-D-glucopyranose has been identified in a variety of plant species, highlighting its widespread importance in the plant kingdom. Its presence is intrinsically linked to the occurrence of its precursor, IBA.
Initial discoveries identified IBA in the leaves and seeds of maize (Zea mays) and other species, leading to the understanding that it is a natural plant hormone. uni-stuttgart.de Subsequent research has confirmed the existence of IBA and its conjugates in numerous other plants, including the model organism Arabidopsis thaliana, as well as in pea (Pisum sativum) and tobacco (Nicotiana tabacum). nih.govnih.gov
In Arabidopsis thaliana, the formation of this compound is catalyzed by the enzyme UDP-glucosyltransferase UGT74E2. This enzyme demonstrates a strong preference for IBA as its substrate, efficiently converting it into its glucose ester form. nih.gov This enzymatic action underscores the deliberate and controlled synthesis of this compound within the plant's metabolic framework.
Subcellular Localization Studies and Accumulation Patterns of this compound
The subcellular location of this compound is critical to understanding its function in regulating auxin homeostasis. While direct visualization of this specific compound within cellular compartments is technically challenging, inferences can be drawn from the localization of related enzymes and general knowledge of sugar and auxin metabolism.
The synthesis of auxin conjugates, including glucose esters, is generally believed to occur in the cytoplasm. nih.govuni-stuttgart.de This is supported by the cytoplasmic localization of many UDP-glucosyltransferases. Once synthesized, the accumulation of sugar conjugates like this compound is thought to occur in various compartments, with the vacuole being a primary site for the storage of soluble sugars and their derivatives. uni-stuttgart.deresearchgate.net This sequestration in the vacuole can serve to buffer the cytosolic concentration of the active hormone, effectively removing it from its sites of action until it is needed.
Studies on the subcellular compartmentation of sugars like sucrose (B13894) and glucose in Arabidopsis thaliana have shown that their distribution between the cytosol, plastids, and vacuole is dynamic and responsive to environmental cues such as temperature. oup.com For instance, under certain conditions, a significant proportion of soluble sugars accumulates in the vacuole. oup.comresearchgate.net This suggests that the glucose moiety of this compound could influence its transport and accumulation within the cell, potentially directing it towards storage in the vacuole.
Quantitative Analysis of this compound Levels in Plant Tissues
The concentration of this compound can vary significantly between different plant tissues and in response to environmental stimuli. Quantitative analyses provide valuable insights into the dynamic nature of its metabolism.
In wild-type Arabidopsis thaliana seedlings, the endogenous levels of this compound are often below the limit of detection under normal growth conditions. researchgate.net However, upon the application of exogenous IBA, a considerable increase in the levels of its glucose conjugate is observed, confirming the plant's capacity for its synthesis. researchgate.net
Research on transgenic Arabidopsis thaliana overexpressing the UGT74E2 enzyme has provided more concrete quantitative data. In 16-day-old seedlings of these transgenic lines, the concentration of this compound was found to be significantly higher than in wild-type plants. The following table summarizes the findings from one such study:
| Plant Line | Tissue | Indole-3-butyric acid (IBA) (pmol/g FW) | This compound (IBA-Glc) (pmol/g FW) |
| Wild-Type | Whole Seedling | ~2.5 | Not detected |
| UGT74E2 Overexpressor | Whole Seedling | ~5.0 | ~1.5 |
| Data adapted from a study on 16-day-old Arabidopsis thaliana seedlings. nih.gov |
Furthermore, studies have shown that the levels of both IBA and this compound increase in response to environmental stresses such as drought. nih.gov This suggests a role for this conjugate in the plant's adaptation to adverse conditions. While specific data on the distribution of this compound in different tissues of wild-type plants is limited, the general distribution of auxins and their conjugates tends to be highest in actively growing regions such as expanding leaves and roots.
Biosynthesis and Enzymatic Interconversion of Indole 3 Butanoyl D Glucopyranose
Glucosyltransferase-Mediated Indole-3-butanoyl-D-glucopyranose Formation
The biosynthesis of this compound is catalyzed by a class of enzymes known as UDP-glucosyltransferases (UGTs). These enzymes facilitate the transfer of a glucose moiety from a UDP-glucose donor to the carboxyl group of IBA, forming a glucose ester. This glycosylation step is a key component of auxin metabolism, contributing to the regulation of plant growth and development. nih.govnih.gov
Several UGTs have been identified and characterized for their role in auxin conjugation. Among them, UGT74E2 from Arabidopsis thaliana has been specifically shown to catalyze the glucosylation of IBA. nih.govnih.gov Overexpression of AtUGT74E2 in rice has been demonstrated to enhance seed germination and modulate stress tolerance, which is attributed to the altered levels of free IBA and abscisic acid (ABA). nih.gov This indicates that UGT74E2 plays a significant role in regulating IBA homeostasis by converting it into its glucose conjugate, this compound. nih.gov In Arabidopsis, UGT74D1 has also been implicated in the modification of both indole-3-acetic acid (IAA) and IBA. nih.gov
Studies on UGTs have revealed that these enzymes are part of a large and diverse multigene family in plants. For instance, a genome-wide search in pomegranate (Punica granatum L.) identified 145 UGT genes, highlighting the extensive role of glycosylation in plant metabolism. mdpi.com The characterization of these UGTs often involves expression in heterologous systems, such as E. coli or insect cells, followed by purification and enzymatic assays to determine their substrate specificity and kinetic properties. nih.gov
Table 1: Characterized UGTs Involved in Auxin Glucosylation
| Enzyme | Organism | Substrate(s) | Function | Reference(s) |
|---|---|---|---|---|
| UGT74E2 | Arabidopsis thaliana | Indole-3-butyric acid (IBA) | Catalyzes the glycosylation of IBA to form this compound, regulating plant architecture and stress responses. | nih.govnih.gov |
| UGT74D1 | Arabidopsis thaliana | Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA), 2-oxindole-3-acetic acid (oxIAA) | Involved in the glycosylation of IAA, IBA, and the IAA catabolite oxIAA. | nih.govnih.govoup.com |
| UGT84B1 | Arabidopsis thaliana | Indole-3-acetic acid (IAA), Phenylacetic acid (PAA) | Catalyzes the glucosylation of IAA and PAA, playing a role in regulating their homeostasis. | nih.govnih.gov |
The substrate specificity of UGTs is a crucial aspect of their function, ensuring that the correct molecules are targeted for glycosylation. UGTs exhibit a range of specificities, with some being highly specific for a single substrate while others can act on multiple related compounds. nih.govnih.govbohrium.com For instance, while UGT74E2 shows activity towards IBA, other UGTs like UGT84B1 can glucosylate both IAA and another natural auxin, phenylacetic acid (PAA). nih.govnih.gov The catalytic mechanism of UGTs generally involves an ordered binding of substrates, where the UDP-glucose binds first, followed by the acceptor molecule (in this case, IBA). researchgate.net This mechanism can help enzymes avoid inhibition by their product, which is particularly important when the product accumulates to high concentrations within the cell. researchgate.net The specificity is determined by the amino acid sequence and the resulting three-dimensional structure of the active site, which dictates the accessibility and binding of the substrate. bohrium.com
Hydrolytic Pathways and Release of Indole-3-butyric Acid
The release of free, active IBA from its glucose conjugate, this compound, is an equally important process for maintaining auxin homeostasis. This hydrolysis is carried out by another class of enzymes, the beta-glucosidases. nih.gov
Beta-glucosidases are hydrolytic enzymes found across all domains of life, where they cleave terminal glucosyl residues from various substrates. nih.gov In plants, they are involved in numerous physiological processes, including defense, lignification, and the activation of phytohormones from their inactive conjugated forms. nih.gov While specific beta-glucosidases that exclusively hydrolyze this compound have not been extensively characterized in all plant species, research in maize (Zea mays) has led to the identification of hydrolases specific for IAA-glucose esters. nih.gov One such enzyme was found to effectively hydrolyze IBA-glucose isomers, suggesting a potential role in the release of free IBA from its glucose conjugate. nih.gov The identification and characterization of these enzymes are crucial for understanding how stored IBA is mobilized to contribute to the active auxin pool.
The regulation of this compound hydrolysis is a key control point in auxin signaling. The expression and activity of beta-glucosidases can be regulated by developmental cues and environmental stimuli, allowing the plant to rapidly increase the levels of active auxin when needed. For example, the release of active auxins from their conjugates is thought to be important during processes like seed germination and root initiation. nih.govrooting-hormones.com The ability of easy-to-root plant cultivars to hydrolyze auxin conjugates at the appropriate time to release free auxin supports this theory. rooting-hormones.com This regulated release ensures that auxin gradients can be established and maintained to drive various aspects of plant growth and development. The reversible conversion between the conjugated and free forms of auxins like IBA provides a rapid mechanism for adjusting cellular auxin concentrations. mdpi.com
Physiological and Regulatory Roles of Indole 3 Butanoyl D Glucopyranose in Plant Development and Stress Responses
Indole-3-butanoyl-D-glucopyranose as a Storage and Transport Form of Indole-3-butyric Acid and Other Auxins
IBA-Glc functions as a key storage and transport form of IBA. Glycosylation, the process of adding a sugar molecule like glucose, can alter the solubility, activity, and transport of small molecules within the plant. nih.gov This suggests that the conversion of IBA to IBA-Glc facilitates its movement and storage within different plant tissues.
While the primary active auxin is IAA, its precursor, IBA, and its conjugates like IBA-Glc, can also be transported throughout the plant. nih.govfrontiersin.org This transport is crucial for the spatiotemporal regulation of auxin levels, ensuring that auxin is available in the right place at the right time for proper organ development. nih.govfrontiersin.org Although the specific transporters for IBA-Glc are not as well-characterized as those for IAA, the existence of IBA transport mechanisms suggests that its conjugated forms are also mobile. rice.edu
The storage of IBA in the form of IBA-Glc provides a ready reserve of auxin precursor that can be mobilized when required. This is particularly important during developmental transitions or in response to environmental stimuli where a rapid change in auxin concentration is needed. nih.gov The stored IBA-Glc can then be hydrolyzed to release free IBA, which can subsequently be converted to IAA to elicit a physiological response. nih.gov
Mechanisms of Auxin Release from this compound and Downstream Signaling Initiation
The release of the auxin precursor, IBA, from its glucose conjugate, IBA-Glc, is a critical step in activating its physiological effects. This release is achieved through hydrolysis, a chemical reaction where a water molecule breaks the bond between IBA and the glucose moiety. While the specific enzymes responsible for hydrolyzing IBA-Glc in vivo are not fully elucidated, this process is analogous to the release of other conjugated auxins. nih.gov
Once free IBA is released, it does not directly initiate the primary auxin signaling cascade. Due to its longer side chain compared to IAA, IBA is unable to bind effectively to the TIR1/AFB-Aux/IAA co-receptor complex, which is the primary mechanism for auxin perception and downstream gene expression. nih.govfrontiersin.org Therefore, the physiological effects of IBA, and by extension IBA-Glc, are primarily due to its conversion into the active auxin, IAA. nih.govfrontiersin.org
This conversion of IBA to IAA occurs through a process of β-oxidation within the peroxisomes. nih.govfrontiersin.org After its release from IBA-Glc, IBA is transported into the peroxisomes where enzymes shorten its side chain by two carbon atoms, yielding IAA. nih.gov This newly synthesized IAA can then bind to the TIR1/AFB co-receptors, leading to the degradation of Aux/IAA transcriptional repressors. The degradation of these repressors releases Auxin Response Factors (ARFs), which can then activate the expression of auxin-responsive genes, initiating a wide range of developmental and physiological responses. nih.gov
This compound's Role in Modulating Plant Architecture and Developmental Processes
The regulation of IBA-Glc levels has a demonstrable impact on plant architecture and various developmental processes. The manipulation of IBA homeostasis through the overexpression of the UGT74E2 enzyme in Arabidopsis leads to noticeable changes in plant form. nih.gov
Specifically, transgenic plants with increased levels of IBA-Glc and perturbed IBA and IAA homeostasis exhibit architectural modifications such as increased shoot branching and an altered rosette shape. nih.gov This indicates that IBA and its glucose conjugate, IBA-Glc, are important regulators of morphological development. nih.gov The altered auxin balance in these plants likely affects processes such as apical dominance and lateral bud outgrowth, leading to the observed changes in branching patterns.
Involvement of this compound in Plant Responses to Abiotic Stress (e.g., drought, salt)
Emerging evidence highlights the significant role of IBA-Glc in mediating plant responses to abiotic stresses like drought and salinity. nih.gov The ability of plants to tolerate these environmental challenges is linked to their capacity to regulate hormonal balances, including that of auxins. scirp.orgnih.gov
In Arabidopsis, the gene encoding the UDP-glucosyltransferase UGT74E2, which synthesizes IBA-Glc, is responsive to hydrogen peroxide, a key signaling molecule in stress responses. nih.gov Overexpression of UGT74E2, leading to increased IBA-Glc and free IBA levels, results in significantly improved survival rates under drought and salt stress conditions. nih.gov This suggests that the accumulation of IBA and its glucose conjugate is an important mechanism for physiological stress adaptation. nih.gov
During water stress, an increase in both IBA and IBA-glucose levels has been observed, and it is proposed that auxins help to maintain the photosynthetic capacity of the plant under these stressful conditions. nih.gov The application of IBA has also been shown to increase endogenous IAA levels, which in turn improves drought tolerance in some plant species. scirp.org This indicates that the controlled release of auxin from precursors like IBA, which is stored as IBA-Glc, is a vital component of the plant's strategy to cope with adverse environmental conditions. mdpi.com
Crosstalk with Reactive Oxygen Species (ROS) and Redox Signaling in Stress Adaptation
There is a complex interplay between IBA-Glc metabolism and reactive oxygen species (ROS) signaling in the context of stress adaptation. ROS, such as hydrogen peroxide (H₂O₂), are produced by plants in response to various stresses and act as important signaling molecules. nih.gov
The gene UGT74E2, responsible for the glycosylation of IBA to form IBA-Glc, is an early H₂O₂-responsive gene. nih.gov This provides a direct molecular link between ROS signaling and auxin homeostasis. When a plant experiences stress that leads to ROS production, it can trigger the expression of UGT74E2, leading to an increase in IBA-Glc and a perturbation of the auxin balance. nih.gov This modulation of auxin levels appears to be part of the plant's adaptive response to the stress.
This interaction is a clear example of the crosstalk between redox signaling and phytohormone pathways. The accumulation of IBA and IBA-Glc, prompted by ROS signals, contributes to the plant's ability to tolerate stress, likely by influencing developmental processes and physiological functions that enhance resilience. nih.gov While indole-containing compounds can sometimes be involved in the generation of ROS, the primary role of the IBA-Glc pathway in this context appears to be in responding to ROS signals to initiate protective mechanisms. knu.ac.krnih.gov
Advanced Analytical Methodologies for Indole 3 Butanoyl D Glucopyranose Research
Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches for Indole-3-butanoyl-D-glucopyranose Profiling and Quantification
Liquid chromatography coupled with mass spectrometry (LC-MS) is the definitive technique for the analysis of auxin conjugates due to its exceptional sensitivity and selectivity. nih.gov This method allows for the separation, identification, and quantification of this compound from complex plant extracts.
Research Findings:
The analysis of auxin conjugates like this compound typically employs reverse-phase liquid chromatography, often using a C18 column, to separate the analyte from other metabolites. tandfonline.com Gradient elution with a mobile phase consisting of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. researchgate.net
For detection, electrospray ionization (ESI) is the most frequently used source as it is well-suited for polar and thermally labile molecules. nih.gov The analysis can be performed in either positive or negative ion mode, though positive mode is often preferred for auxin conjugates, which readily form protonated molecules [M+H]⁺. tandfonline.com
Tandem mass spectrometry (MS/MS) is essential for unambiguous quantification, particularly when operating in Multiple Reaction Monitoring (MRM) mode. tandfonline.com In this mode, the mass spectrometer is set to select the specific mass-to-charge ratio (m/z) of the this compound parent ion and then fragment it to produce a characteristic product ion. This transition is highly specific, minimizing interference from the matrix and allowing for accurate quantification even at very low concentrations (pmol g⁻¹ to nmol g⁻¹ fresh weight). nih.gov For indole (B1671886) conjugates, a common fragmentation involves the cleavage of the glycosidic or amide bond, often resulting in a characteristic product ion of the indole moiety itself. tandfonline.com Sample preparation is critical and usually involves a solid-phase extraction (SPE) step with a C18 cartridge to clean up the initial plant extract before LC-MS analysis. tandfonline.com
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Chromatography | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | C18 silica (B1680970) column |
| Mobile Phase | Gradient elution using Acetonitrile and Water (typically with 0.1% Formic Acid) |
| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode |
| MS Detection Mode | Tandem Mass Spectrometry (MS/MS) |
| Quantification | Multiple Reaction Monitoring (MRM) |
| Sample Preparation | Solid-Phase Extraction (SPE) with C18 sorbent |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Studies in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds and for studying their three-dimensional conformation in solution. For a molecule like this compound, NMR provides definitive proof of its chemical structure and insights into its spatial arrangement.
Research Findings:
The complete structure of this compound can be confirmed using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and environment of protons. Distinct signals would be expected for the aromatic protons of the indole ring, the protons of the butyryl aliphatic chain, and the protons of the glucopyranose moiety, including the characteristic anomeric proton. youtube.comnih.gov The ¹³C NMR spectrum reveals the carbon framework of the molecule. nih.gov
2D NMR (COSY, HSQC, HMBC): 2D NMR experiments establish connectivity. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other within the same spin system (e.g., within the butyryl chain or the glucose ring). Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it shows long-range (2-3 bond) correlations between protons and carbons, allowing the different structural fragments (indole, butyryl chain, and glucose) to be connected. nih.gov
For conformational studies, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. This technique identifies protons that are close to each other in space, even if they are not directly connected through bonds. NOESY correlations can determine the conformation of the glucopyranose ring (e.g., chair or boat) and the orientation of the glucose unit relative to the indolebutyrate part of the molecule.
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Molecular Fragment | Proton Type | Predicted Chemical Shift (ppm) |
|---|---|---|
| Indole Ring | Aromatic Protons (H-4, H-5, H-6, H-7) | 7.0 - 7.8 |
| Pyrrole Proton (H-2) | ~7.2 | |
| NH Proton | 8.0 - 8.5 | |
| Butyryl Chain | CH₂ adjacent to indole | ~3.0 |
| CH₂ adjacent to carbonyl | ~2.4 | |
| Central CH₂ | ~2.1 | |
| Glucopyranose | Anomeric Proton (H-1') | 4.5 - 5.5 |
Radiotracer Techniques for this compound Metabolic and Transport Studies
Radiotracer techniques are classic and powerful methods for studying the fate of molecules within a biological system. By using a radiolabeled version of this compound or its precursor, IBA, researchers can track its movement (transport) and chemical transformation (metabolism) in plants with very high sensitivity. rice.edufrontiersin.org
Research Findings:
Metabolic and transport studies would typically involve synthesizing Indole-3-butyric acid labeled with a radioisotope such as Carbon-14 (¹⁴C) or Tritium (³H). This labeled IBA can be supplied to plant tissues, which then metabolize it into its conjugates, including the target molecule, [¹⁴C]this compound. nih.govnih.gov
Metabolic Studies: To study metabolism, plants are harvested at various time points after the application of the radiolabeled compound. The plant tissues are extracted, and the metabolites are separated using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). A radioactivity detector is used in-line with the chromatograph to identify the radiolabeled products. By comparing the retention times with authentic standards, one can identify and quantify the conversion of IBA to this compound and its subsequent breakdown products.
Transport Studies: To investigate transport, labeled IBA or its glucose conjugate is applied to a specific part of the plant (e.g., a single leaf or the roots). After an incubation period, the plant is dissected, and the amount of radioactivity in different organs is quantified using liquid scintillation counting. This allows for the mapping of the compound's movement throughout the plant, revealing whether it is transported locally or systemically. nih.gov
Table 3: Common Radioisotopes and Their Application in Metabolic and Transport Studies
| Isotope | Emission | Detection Method | Application |
|---|---|---|---|
| Carbon-14 (¹⁴C) | Beta (β⁻) | Liquid Scintillation Counting, Radio-Chromatography | Used for labeling the carbon skeleton; provides stable, long-term tracking for both metabolic and transport studies. |
| Tritium (³H) | Beta (β⁻) | Liquid Scintillation Counting, Autoradiography | Offers higher specific activity, allowing for lower concentrations to be used. Good for high-resolution localization studies. |
Immunochemical Methods for this compound Detection and Localization (if applicable)
Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective approach for quantifying specific molecules. While no commercial kits currently exist for this compound, the development of such an assay is feasible and would follow established principles for small molecule immunoassays. caltagmedsystems.co.ukagrisera.com
Research Findings:
The development of an immunoassay requires the production of antibodies that specifically recognize this compound. Because small molecules (haptens) like this are not immunogenic on their own, they must first be chemically conjugated to a large carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA). caltagmedsystems.co.ukcd-biosciences.com This hapten-carrier conjugate is then used to immunize an animal (e.g., a rabbit or chicken) to elicit an immune response and generate polyclonal antibodies. agrisera.comcd-biosciences.com
Once produced and purified, these antibodies can be used to develop a competitive ELISA. In this format, the antibody is immobilized on a microtiter plate. A known amount of enzyme-labeled this compound is then added along with the unknown sample. The compound in the sample competes with the labeled compound for binding to the limited number of antibodies. The amount of enzyme activity is inversely proportional to the concentration of the target molecule in the sample.
A critical aspect of any immunochemical method is rigorous validation. The specificity of the antibody must be thoroughly tested against structurally related compounds, such as free IBA, Indole-3-acetic acid (IAA), and other auxin conjugates, to ensure there is no significant cross-reactivity. agrisera.com Furthermore, results obtained by ELISA should ideally be validated by an independent physical method like LC-MS to confirm their accuracy. researchgate.net
Table 4: Key Steps in the Development of an Immunoassay for this compound
| Step | Description | Purpose |
|---|---|---|
| 1. Hapten-Carrier Conjugation | Covalently link this compound to a carrier protein (e.g., BSA). | To make the small molecule immunogenic. |
| 2. Immunization | Inject the conjugate into a host animal (e.g., rabbit). | To stimulate the production of specific antibodies. |
| 3. Antibody Purification | Isolate the antibodies from the animal's serum, often using affinity chromatography. | To obtain a pure and concentrated antibody solution. |
| 4. Assay Development | Optimize a competitive ELISA format using the purified antibodies. | To create a quantifiable and reproducible assay. |
| 5. Validation | Test for cross-reactivity with related molecules and compare results with LC-MS. | To ensure the assay is specific and accurate for the target analyte. |
Synthetic and Biocatalytic Approaches for Indole 3 Butanoyl D Glucopyranose and Analogues for Research Purposes
Chemoenzymatic Synthesis of Indole-3-butanoyl-D-glucopyranose
The creation of this compound (IBA-Glc), a key conjugate of the plant hormone indole-3-butyric acid (IBA), relies on precise synthetic methods for research into its physiological roles. Chemoenzymatic synthesis, which leverages the specificity of enzymes combined with traditional chemical reactions, provides an effective route for its production. A primary obstacle in purely chemical synthesis is achieving regioselectivity—the ability to modify a specific position on a molecule—due to the multiple reactive hydroxyl (-OH) groups on the glucose molecule.
Enzymes, particularly lipases, have proven highly effective in overcoming this challenge. Lipases are known to catalyze acylation reactions with high regioselectivity, often targeting the primary hydroxyl group (at the C-6 position) of sugars in non-aqueous environments. For instance, lipases such as Candida antarctica lipase (B570770) B (often immobilized and sold as Novozym 435) can efficiently catalyze the transfer of the indole-3-butanoyl group from a donor molecule to the C-6 position of D-glucose. researchgate.netnih.gov This enzymatic step yields 6-O-indole-3-butanoyl-D-glucopyranose. While this is a significant achievement in controlling selectivity, the naturally occurring and biologically relevant isomer is the 1-O-ester. Therefore, further chemical modifications are necessary to obtain the final product.
The development of flow microreactors using immobilized lipases, such as Lipozyme TL IM from Thermomyces lanuginosus, represents a methodological advancement. rsc.org This technique offers benefits like mild reaction conditions, significantly reduced reaction times (as short as 30 minutes), and high yields and regioselectivities for producing sugar 6-monoesters. rsc.org
| Enzyme/Catalyst | Substrates | Key Feature | Outcome |
| Candida antarctica Lipase B (Novozym 435) | Indole-3-butyric acid (or its ester), D-glucose | High regioselectivity for the primary hydroxyl group. researchgate.netnih.gov | Preferential synthesis of 6-O-indole-3-butanoyl-D-glucopyranose. |
| Thermomyces lanuginosus Lipase (Lipozyme TL IM) | Sugar, Vinyl carboxylate | Performed in a flow microreactor, allowing for short reaction times. rsc.org | High yield and regioselective synthesis of sugar 6-monoesters. rsc.org |
Development of this compound Derivatives as Probes for Biological Studies
To understand the metabolic fate, transport, and mechanisms of action of IBA-Glc within plants, researchers synthesize modified versions of the molecule to act as biological probes. These derivatives are typically designed with reporter elements, such as fluorescent tags, that allow for their detection and visualization.
Indole (B1671886) itself possesses intrinsic fluorescence, a property that can be exploited for detection purposes. researchgate.net However, to enhance sensitivity and specificity, synthetic derivatives of indole-3-butyric acid can be created before conjugation to glucose. For example, a highly fluorescent or colored group can be attached to the indole ring. This modified IBA can then be conjugated to glucose, yielding a trackable version of IBA-Glc.
Another sophisticated approach is the development of sensor chips for detecting the parent molecule, IBA. One such method involves creating molecularly imprinted polymer coatings on quartz chips. mdpi.comnih.gov These polymers are designed to have cavities that selectively bind to IBA, and this binding event can be measured through changes in fluorescence, allowing for highly selective quantification. mdpi.comnih.gov While this technology targets IBA, the principles could be adapted for the development of probes for its glucose conjugate. The synthesis of various indole derivatives for a range of biological evaluations, from antihypertensive to anticancer activities, demonstrates the chemical versatility of the indole scaffold, which is fundamental to creating such probes. nih.govnih.govresearchgate.net
| Probe/Derivative Type | Technology | Application | Research Finding |
| Fluorescent IBA Analogue | Intrinsic fluorescence of the indole ring or attachment of a fluorescent tag. researchgate.net | Tracking the localization and transport of IBA and its conjugates in biological systems. | The fluorescence of IBA is influenced by its microenvironment, a principle that can be used for sensing. researchgate.net |
| Molecularly Imprinted Polymer (MIP) Sensor Chip | Polymer coatings on quartz chips with selective binding sites for IBA. mdpi.comnih.gov | Selective detection and quantification of IBA in biological extracts. mdpi.comnih.gov | MIP-coated chips showed high selectivity and binding capacity for IBA over its structural analogues. mdpi.comnih.gov |
Strategies for Isotopic Labeling of this compound for Metabolic Tracking
Isotopic labeling is a cornerstone technique for tracing the movement and transformation of molecules within a biological system. wikipedia.org By replacing specific atoms (like carbon, hydrogen, or nitrogen) with their heavier, non-radioactive (stable) isotopes (e.g., ¹³C, ²H, or ¹⁵N), the labeled molecule can be distinguished from its natural counterparts by analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgeurisotop.com This allows researchers to follow the precise metabolic fate of IBA-Glc.
The synthesis of labeled IBA-Glc can be approached in several ways. A common strategy is to use a labeled precursor in the synthesis. For instance, commercially available labeled forms of D-glucose, such as D-glucose-¹³C₆ (where all six carbon atoms are ¹³C) or specifically labeled variants like D-glucose-6,6-D₂ (containing two deuterium (B1214612) atoms at the C-6 position), can be used as the starting sugar. otsuka.co.jp This glucose is then enzymatically or chemically conjugated to unlabeled IBA to produce a glucose-labeled IBA-Glc.
Alternatively, the IBA portion can be labeled. Synthesizing IBA with a ¹³C-labeled ring, for example, by using a precursor like L-Tryptophan (indole-d₅, 98%), allows for the label to be carried on the indole moiety. otsuka.co.jprooting-hormones.com In one study, [¹³C₆]IAA was converted by maize seedlings into [¹³C₆]IBA, demonstrating a biosynthetic route that could be harnessed for creating labeled IBA. rooting-hormones.com
| Labeling Strategy | Labeled Precursor | Analytical Technique | Purpose |
| Glucose Labeling | D-Glucose-¹³C₆, D-Glucose-6,6-D₂ otsuka.co.jp | Mass Spectrometry (MS), NMR Spectroscopy | To track the fate of the glucose portion of the conjugate. |
| Indole Moiety Labeling | L-Tryptophan (indole-d₅), [¹³C₆]Indole-3-acetic acid otsuka.co.jprooting-hormones.com | Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS rooting-hormones.comnih.gov | To follow the metabolism and transport of the IBA part of the molecule. nih.gov |
| Isotope Dilution Analysis | [¹³C]indole-[ring 2]-3-butyric acid rooting-hormones.com | GC-MS | To precisely quantify the endogenous levels of IBA in plant tissues. rooting-hormones.com |
Future Research Directions and Unanswered Questions in Indole 3 Butanoyl D Glucopyranose Biology
Elucidation of Novel Indole-3-butanoyl-D-glucopyranose Metabolic and Regulatory Pathways
Current understanding points to the formation of IBA-Glc from IBA through the action of UDP-glucosyltransferases (UGTs). For instance, in Arabidopsis thaliana, the hydrogen peroxide-responsive UGT74E2 has been shown to preferentially glycosylate IBA, leading to the accumulation of IBA-Glc. nih.gov Overexpression of UGT74E2 not only increases IBA-Glc concentrations but also elevates free IBA levels, suggesting a complex homeostatic regulation. nih.gov
However, the complete metabolic grid for IBA-Glc is far from resolved. Key unanswered questions that demand further investigation include:
Identification of additional UGTs: It is likely that other UGTs, potentially with different tissue specificities or regulatory cues, are involved in the synthesis of IBA-Glc across the plant kingdom.
Hydrolysis and catabolism: The enzymes and pathways responsible for the hydrolysis of IBA-Glc back to active IBA, or its further catabolism, are currently unknown. Identifying these hydrolases is crucial for understanding how the pool of active IBA is regulated.
Regulatory networks: The transcriptional and post-transcriptional regulation of the genes involved in IBA-Glc metabolism is a significant knowledge gap. Understanding how environmental signals and developmental cues influence the expression of these genes will provide insight into the physiological relevance of IBA-Glc. For example, the link between hydrogen peroxide signaling and UGT74E2 expression suggests a role for IBA-Glc in stress responses. nih.gov
Future research should focus on identifying and characterizing the enzymes responsible for the synthesis, hydrolysis, and modification of IBA-Glc. This will likely involve a combination of biochemical assays with purified enzymes and genetic screening of mutant libraries.
Investigation of this compound Transport Mechanisms across Cellular and Organismal Levels
The transport of auxins is fundamental to their function in orchestrating plant development. While the transport mechanisms for the primary auxin, Indole-3-acetic acid (IAA), and to some extent IBA, have been extensively studied, the movement of their conjugated forms, such as IBA-Glc, is poorly understood. wikipedia.orgnumberanalytics.comresearchgate.net
Key questions regarding IBA-Glc transport include:
Cellular and subcellular transport: Is IBA-Glc transported across cellular membranes? If so, what are the identities of the transporters involved? The well-characterized PIN-FORMED (PIN) and ATP-BINDING CASSETTE (ABCB) transporters are primary candidates for auxin efflux, while AUX1/LAX family proteins mediate influx. numberanalytics.comresearchgate.net However, it is unclear if the larger, more polar IBA-Glc molecule is a substrate for these carriers. Research on other auxin conjugates has suggested that they may be retained within the cell or transported into the vacuole. nih.gov
Long-distance transport: Does IBA-Glc undergo long-distance transport through the phloem or xylem? The movement of IBA itself has been documented, but whether its glucose conjugate is also mobile remains to be determined. nih.gov
Future studies should employ radiolabeled IBA-Glc to trace its movement within plants and utilize cellular fractionation and advanced imaging techniques to determine its subcellular localization. Identifying specific transporters will likely require screening of transporter mutant collections and heterologous expression studies.
Systems Biology and Omics Approaches to this compound Regulatory Networks and Interactions
The advent of "omics" technologies provides powerful tools to explore the complex regulatory networks in which IBA-Glc is embedded. A systems-level understanding will require integrating data from genomics, transcriptomics, proteomics, and metabolomics.
Future research directions in this area include:
Transcriptomic analysis: Transcriptomic studies on plants with altered IBA-Glc levels (e.g., UGT74E2 overexpression or knockout lines) can identify downstream target genes and pathways regulated by IBA-Glc or its metabolic perturbations. nih.gov A transcriptomic analysis in citrus, for instance, revealed that IBA treatment led to significant changes in gene expression related to glucose import and the cell cycle. nih.gov
Metabolomic profiling: Untargeted metabolomic analyses can provide a comprehensive view of the metabolic landscape in response to changes in IBA-Glc levels, potentially uncovering novel metabolic pathways and interactions with other phytohormones and secondary metabolites. nih.govnih.govnih.gov
Proteomic studies: Identifying proteins that physically interact with IBA-Glc or the enzymes involved in its metabolism can reveal novel regulatory mechanisms and protein functions.
Integrated network modeling: Combining multi-omics datasets will be essential to construct predictive models of the IBA-Glc regulatory network and its influence on plant development and stress responses.
These approaches will be instrumental in moving beyond a linear understanding of IBA-Glc metabolism to a more holistic view of its role in the intricate web of plant signaling.
Comparative Analysis of this compound Roles Across Diverse Plant Species and Ecological Contexts
While much of the current knowledge on IBA and its conjugates comes from studies in the model plant Arabidopsis thaliana, the roles and regulation of IBA-Glc are likely to vary across the plant kingdom. nih.govresearchgate.net
Future research should focus on:
Occurrence and abundance: Surveying the presence and levels of IBA-Glc in a wide range of plant species, from bryophytes to angiosperms, will provide insights into its evolutionary conservation and potential diversification of function.
Functional diversification: Investigating the role of IBA-Glc in different plant species with diverse life histories and ecological adaptations will be crucial. For example, its role in root development, a process strongly influenced by auxins, may differ between monocots and dicots. nih.govresearchgate.net
Ecological relevance: Examining the regulation and function of IBA-Glc in response to various biotic and abiotic stresses in different plant species will shed light on its adaptive significance. For instance, the link between IBA-Glc and stress tolerance in Arabidopsis suggests it may play a role in plant-environment interactions. nih.govmeddocsonline.org
A comparative approach will be essential to determine whether the findings from model organisms are broadly applicable and to uncover novel roles for IBA-Glc in the diverse developmental and adaptive strategies of plants.
Application of Advanced Genetic and Molecular Tools for Dissecting this compound Functions
The precise manipulation of gene function is paramount to dissecting the roles of IBA-Glc. Modern genetic and molecular tools offer unprecedented opportunities to study this compound with high specificity.
Future research should leverage:
CRISPR-Cas9 gene editing: This technology can be used to create precise knockouts or mutations in the genes encoding the enzymes of IBA-Glc metabolism and its potential transporters. This will allow for a more targeted analysis of their functions compared to traditional T-DNA insertion mutants.
Cell-type-specific expression and silencing: Using cell-type-specific promoters to drive the expression or silencing of genes related to IBA-Glc metabolism will enable the dissection of its function in specific tissues and developmental contexts.
Biosensors: The development of genetically encoded biosensors for IBA-Glc would revolutionize the field by allowing for the in vivo visualization of its spatial and temporal dynamics within living cells and tissues. This would provide invaluable information about its transport and localization in response to various stimuli.
Chemical genetics: The use of small molecules to specifically inhibit or activate the enzymes involved in IBA-Glc metabolism can provide temporal control over its levels, complementing genetic approaches.
The application of these advanced tools will be critical in overcoming the current limitations in our understanding of IBA-Glc and will pave the way for a more complete picture of its role in plant biology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Indole-3-butanoyl-D-glucopyranose, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves glycosylation of indole derivatives with activated glucopyranosyl donors. For optimization, variables such as temperature (e.g., reflux vs. room temperature), catalysts (e.g., p-toluenesulfonic acid), and solvent systems (chloroform/water mixtures) should be systematically tested. Purification via column chromatography is critical, as seen in analogous indoxyl-glucopyranoside syntheses . Reaction monitoring (TLC/HPLC) and yield comparisons under varying conditions are essential for process refinement.
Q. Which spectroscopic techniques are essential for characterizing the glycosidic linkage in this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is indispensable for confirming the anomeric configuration (α/β) and glycosidic bond integrity. For example, coupling constants () in -NMR distinguish α- and β-linkages. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like hydroxyl and carbonyl moieties .
Q. What stability considerations are critical when handling this compound in aqueous environments?
- Methodological Answer : Stability studies should assess hydrolysis susceptibility under varying pH, temperature, and ionic strength. For instance, buffer systems (e.g., phosphate or acetate) at physiological pH (7.4) can mimic biological conditions. Accelerated degradation studies (e.g., 40°C/75% relative humidity) help predict shelf-life. Analytical techniques like HPLC track decomposition products, while toxicological screenings evaluate hazards from byproducts .
Advanced Research Questions
Q. How can contradictory NMR data arising from anomeric configuration ambiguity be resolved in this compound?
- Methodological Answer : Conflicting NMR signals may arise from dynamic rotational isomerism or impurities. Strategies include:
- 2D-NMR (COSY, HSQC) to resolve overlapping peaks.
- Computational modeling (DFT calculations) to predict coupling constants and compare with experimental data.
- Chemical derivatization (e.g., acetylation) to simplify spectra by reducing hydroxyl group complexity.
Critical evaluation of solvent effects and temperature-dependent NMR experiments can further clarify configurations .
Q. What methodologies enable the quantification of this compound in plant tissues with high sensitivity?
- Methodological Answer :
- Extraction : Use methanol/water (70:30 v/v) with ultrasonication to disrupt plant cell walls.
- Cleanup : Solid-phase extraction (C18 cartridges) to remove interfering pigments and lipids.
- Detection : Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) in multiple reaction monitoring (MRM) mode. Internal standards (e.g., deuterated analogs) correct for matrix effects. Validate methods via spike-recovery experiments (80–120% recovery range) .
Q. How do computational methods assist in predicting the enzymatic hydrolysis pathways of this compound?
- Methodological Answer :
- Molecular docking (AutoDock Vina) predicts binding affinities between the compound and β-glucosidases.
- MD simulations (GROMACS) model enzyme-substrate interactions over time to identify hydrolysis-prone sites.
- QM/MM calculations assess transition states and activation energies for bond cleavage. Experimental validation via HPLC or enzyme kinetics (Michaelis-Menten parameters) confirms computational predictions .
Guidelines for Addressing Data Contradictions
- Statistical rigor : Apply ANOVA or t-tests to evaluate significance of experimental replicates. For spectral mismatches, use peak deconvolution software (e.g., MestReNova) and cross-validate with independent techniques (e.g., X-ray crystallography if crystalline) .
- Reproducibility : Document all reaction conditions (e.g., humidity, solvent purity) and instrument calibration details. Publish raw data in repositories like PubChem to enable peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
